3-bromo-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
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Overview
Description
3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
- 3-chloro-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
- 4-chloro-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide
Uniqueness
3-bromo-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C17H17BrN2O |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17BrN2O/c1-12(2)14-8-6-13(7-9-14)11-19-20-17(21)15-4-3-5-16(18)10-15/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
ONGQFOURONPEKQ-YBFXNURJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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